

2-Bromo-5-chloro-4-fluoroaniline molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-chloro-4-fluoroaniline**

Cat. No.: **B079499**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight of **2-Bromo-5-chloro-4-fluoroaniline**

This technical guide provides a comprehensive overview of the molecular weight of **2-Bromo-5-chloro-4-fluoroaniline**, targeting researchers, scientists, and professionals in drug development. The document details the calculation of its molecular weight, outlines experimental protocols for its determination, and presents data in a structured format for clarity and ease of comparison.

Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property, essential for stoichiometric calculations, substance quantification, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.

Molecular Formula

The molecular formula for **2-Bromo-5-chloro-4-fluoroaniline** has been identified as $C_6H_4BrClFN$.^{[1][2][3]} This formula indicates that each molecule is composed of:

- 6 Carbon (C) atoms
- 4 Hydrogen (H) atoms
- 1 Bromine (Br) atom

- 1 Chlorine (Cl) atom
- 1 Fluorine (F) atom
- 1 Nitrogen (N) atom

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculated molecular weight of **2-Bromo-5-chloro-4-fluoroaniline** is approximately 224.46 g/mol .[\[1\]](#)[\[3\]](#)[\[4\]](#)

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the constituent elements and the calculated molecular weight of **2-Bromo-5-chloro-4-fluoroaniline**.

Element	Symbol	Quantity	Standard Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	6	12.011 [5] [6]	72.066
Hydrogen	H	4	1.008 [7] [8] [9]	4.032
Bromine	Br	1	79.904 [10] [11] [12]	79.904
Chlorine	Cl	1	35.453 [13] [14] [15]	35.453
Fluorine	F	1	18.998 [16] [17] [18]	18.998
Nitrogen	N	1	14.007 [19] [20] [21]	14.007
Total	<chem>C6H4BrClFN</chem>	224.460		

Experimental Protocols for Molecular Weight Verification

While the theoretical molecular weight is calculated from the molecular formula, it is crucial to verify this value experimentally. The primary techniques employed for this purpose are Mass Spectrometry and Elemental Analysis.

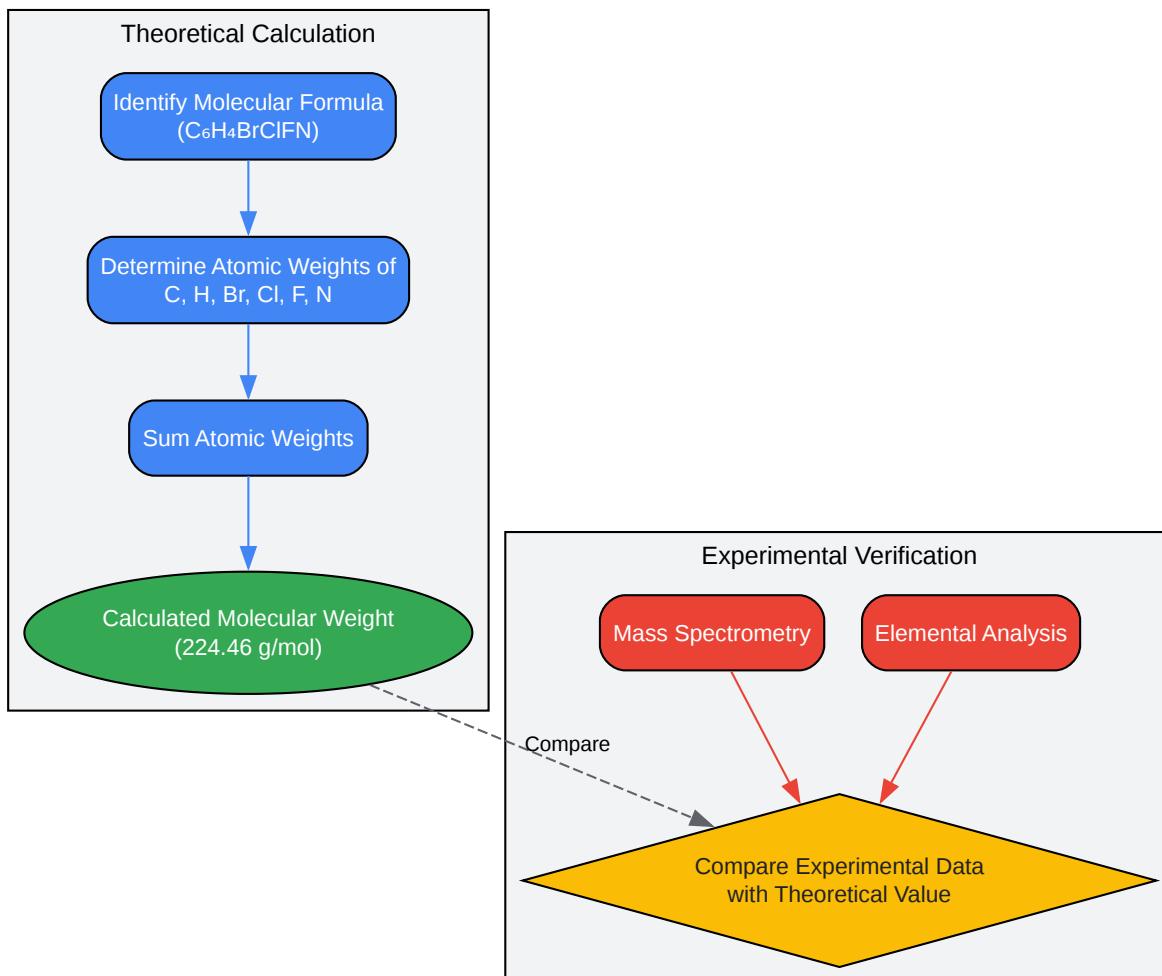
Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact mass of the molecule (monoisotopic mass) and information about its isotopic distribution.

Methodology:

- Sample Preparation: A small amount of **2-Bromo-5-chloro-4-fluoroaniline** is dissolved in a suitable volatile solvent.
- Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the protonated molecule $[M+H]^+$.
- Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion provides the experimental molecular weight. The characteristic isotopic pattern of bromine ($^{51}\% \text{ }^{79}\text{Br}$, $^{49}\% \text{ }^{81}\text{Br}$) and chlorine ($^{76}\% \text{ }^{35}\text{Cl}$, $^{24}\% \text{ }^{37}\text{Cl}$) serves as a key confirmation of the compound's identity.[\[10\]](#)

Elemental Analysis


Elemental analysis determines the percentage composition of the individual elements (C, H, N, etc.) in a compound. This data is used to derive the empirical formula, which can then be compared to the molecular formula to confirm the molecular weight.

Methodology:

- Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.
- Gas Separation: The combustion products (CO_2 , H_2O , N_2) are passed through a series of columns that separate them.
- Detection: The amount of each gas is measured by a thermal conductivity detector.
- Calculation: The mass percentages of Carbon, Hydrogen, and Nitrogen are calculated from the amounts of CO_2 , H_2O , and N_2 produced. Halogens (Br, Cl, F) are determined by separate methods, such as ion chromatography after combustion and absorption.
- Formula Determination: The resulting percentage composition is used to calculate the empirical formula. The molecular weight is then confirmed by ensuring the empirical formula weight is a simple integer multiple of the mass spectrometry result.

Visualization of Workflow

The following diagrams illustrate the logical workflow for determining the molecular weight of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Determination.

The diagram above illustrates the parallel processes of theoretical calculation and experimental verification used to determine the molecular weight of **2-Bromo-5-chloro-4-fluoroaniline**. The theoretical path relies on the known molecular formula and standard atomic weights, while the experimental path uses analytical techniques like mass spectrometry and elemental analysis to validate the calculated value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-chloro-5-fluoroaniline | C6H4BrClFN | CID 50998079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Bromo-5-chloro-4-fluorobenzenamine | C6H4BrClFN | CID 11424638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Bromine - Wikipedia [en.wikipedia.org]
- 11. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. quora.com [quora.com]
- 15. Chlorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. Atomic Data for Fluorine (F) [physics.nist.gov]

- 18. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 21. Nitrogen - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Bromo-5-chloro-4-fluoroaniline molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079499#2-bromo-5-chloro-4-fluoroaniline-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com